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Compound of Interest

Compound Name: O-Desmethyl midostaurin-13C6

Cat. No.: B15603105

O-Desmethyl Midostaurin-13C6: A Technical
Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide
provides a comprehensive overview of the physical, chemical, and biological properties of O-
Desmethyl midostaurin-13C6. This isotopically labeled metabolite of the multi-kinase inhibitor
midostaurin is a critical tool for in-depth research into drug metabolism, pharmacokinetics, and
target engagement.

Core Physical and Chemical Properties

O-Desmethyl midostaurin-13C6 is the isotopically labeled version of O-Desmethyl
midostaurin (also known as CGP62221), a major active metabolite of midostaurin. The primary
difference between the labeled and unlabeled compound is the incorporation of six Carbon-13
isotopes, which increases its molecular weight and allows for its use as an internal standard in
guantitative mass spectrometry-based assays. Due to the limited availability of specific
experimental data for O-Desmethyl midostaurin, some properties are estimated based on the
parent compound, midostaurin.
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Property Value Source/Method

Chemical Formula C2813C6H28N404 Calculated

) 562.6 g/mol (unlabeled);
Molecular Weight Calculated
~568.6 g/mol (:3Ce labeled)

556.2114 Da (unlabeled);
Exact Mass Calculated
562.2315 Da (13Ce labeled)

Appearance Solid (assumed) N/A

Melting Point 235-260 °C (for Midostaurin) [1][2]

Solubilt <1 mg/mL in water (for (2]
olubili
Y Midostaurin)

LogP 5.89 (for Midostaurin) [11[2]

pKa (Strongest Acidic) 13.45 (for Midostaurin) [1]

Note: The physical properties such as melting point, solubility, and pKa for O-Desmethyl
midostaurin-13C6 are expected to be very similar to that of the unlabeled compound and the
parent drug, midostaurin. The primary intended use of O-Desmethyl midostaurin-13C6 is as
an internal standard in bioanalytical assays, where its physical properties in solution will be
governed by the chosen solvent system.

Biological Activity and Signhaling Pathways

Midostaurin and its active metabolites, including O-Desmethyl midostaurin (CGP62221), are
potent inhibitors of multiple protein kinases.[1] These kinases are crucial components of
signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of
these pathways is a hallmark of many cancers.

O-Desmethyl midostaurin, like its parent compound, exhibits inhibitory activity against key
kinases such as FMS-like tyrosine kinase 3 (FLT3) and Protein Kinase C (PKC).[3][4] Mutations
in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic
target.[5][6]
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Metabolic Pathway of Midostaurin

Midostaurin is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its
major active metabolites, O-Desmethyl midostaurin (CGP62221) and CGP52421.[7]
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FLT3 Signaling Pathway Inhibition

Mutated FLT3 receptors can become constitutively active, leading to uncontrolled cell growth
and survival through downstream signaling cascades like the STAT5 and RAS/MAPK
pathways. O-Desmethyl midostaurin inhibits the kinase activity of FLT3, thereby blocking these
downstream signals and inducing apoptosis in cancer cells.[8][9]
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FLT3 Pathway Inhibition
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Experimental Protocols
Characterization of O-Desmethyl midostaurin-13C6

The identity and purity of O-Desmethyl midostaurin-13C6 are typically confirmed using high-
resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
[10][11]

Objective: To confirm the molecular weight and structure of O-Desmethyl midostaurin-13C6.
Materials:

e O-Desmethyl midostaurin-13C6 sample

e High-resolution mass spectrometer (e.g., Orbitrap or TOF)

* NMR spectrometer (e.g., 400 MHz or higher)

o Appropriate deuterated solvents (e.g., DMSO-d6, CDCI3)

Methodology:

e HRMS Analysis:

[¢]

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

[e]

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

o

Acquire the mass spectrum in positive ion mode.

[¢]

Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the
theoretical exact mass of O-Desmethyl midostaurin-13C6 (563.2388 Da for
[C2813C6H29N404]+).

e NMR Analysis:
o Dissolve an appropriate amount of the sample in a suitable deuterated solvent.

o Acquire *H and 3C NMR spectra.
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o The *H NMR spectrum should be consistent with the structure of O-Desmethyl
midostaurin.

o The 3C NMR spectrum will show characteristic signals for the carbon atoms, with the
signals for the six 3C-labeled positions exhibiting significantly enhanced intensity and
potential coupling.
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Characterization Workflow

In Vitro Kinase Inhibition Assay

The inhibitory potency of O-Desmethyl midostaurin can be determined using an in vitro kinase
assay, such as a luminescence-based assay that measures ATP consumption.[12][13]
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Objective: To determine the IC50 value of O-Desmethyl midostaurin against a specific protein
kinase (e.g., FLT3).

Materials:

¢ O-Desmethyl midostaurin

o Recombinant protein kinase (e.g., FLT3)

o Kinase substrate (e.g., a specific peptide)

o ATP

» Kinase assay buffer

e Luminescence-based kinase assay kit (e.g., ADP-Glo™)

o Microplate reader with luminescence detection

Methodology:

e Compound Preparation:
o Prepare a stock solution of O-Desmethyl midostaurin in DMSO.
o Perform serial dilutions to create a range of concentrations for the dose-response curve.

¢ Kinase Reaction:

o

In a microplate, add the kinase, substrate, and assay buffer.

[¢]

Add the diluted O-Desmethyl midostaurin or vehicle control (DMSO) to the respective
wells.

[¢]

Initiate the kinase reaction by adding ATP.

[¢]

Incubate the plate at the optimal temperature and time for the specific kinase.

 Signal Detection:
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o Stop the kinase reaction and measure the remaining ATP (or ADP produced) using the
luminescence-based assay kit according to the manufacturer's instructions.

o Read the luminescence signal on a microplate reader.

o Data Analysis:

o Calculate the percentage of kinase inhibition for each compound concentration relative to
the vehicle control.

o Plot the percentage of inhibition against the logarithm of the compound concentration.

o Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This technical guide provides a foundational understanding of O-Desmethyl midostaurin-
13CE6 for its effective application in research and development. The provided data and
protocols serve as a starting point for more detailed investigations into the metabolism and
mechanism of action of midostaurin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. go.drugbank.com [go.drugbank.com]
e 2. Midostaurin | C35H30N404 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 3. dovepress.com [dovepress.com]

¢ 4. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia
and advanced systemic mastocytosis - PMC [pmc.ncbi.nim.nih.gov]

e 5. Midostaurin treatment in FLT3-mutated acute myeloid leukemia and systemic
mastocytosis - PubMed [pubmed.ncbi.nim.nih.gov]

6. tandfonline.com [tandfonline.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15603105?utm_src=pdf-body
https://www.benchchem.com/product/b15603105?utm_src=pdf-body
https://www.benchchem.com/product/b15603105?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB06595
https://pubchem.ncbi.nlm.nih.gov/compound/Midostaurin
https://www.dovepress.com/spotlight-on-midostaurin--in-the-treatment-of-flt3-mutated-acute-myelo-peer-reviewed-fulltext-article-OTT
https://pmc.ncbi.nlm.nih.gov/articles/PMC5858474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5858474/
https://pubmed.ncbi.nlm.nih.gov/28960095/
https://pubmed.ncbi.nlm.nih.gov/28960095/
https://www.tandfonline.com/doi/full/10.2147/OTT.S127679
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. The Protein Kinase Inhibitor Midostaurin Improves Functional Neurological Recovery and
Attenuates Inflammatory Changes Following Traumatic Cervical Spinal Cord Injury - PMC
[pmc.ncbi.nlm.nih.gov]

8. Uniform sensitivity of FLT3 activation loop mutants to the tyrosine kinase inhibitor
midostaurin - PMC [pmc.ncbi.nim.nih.gov]

9. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient
Selection - PMC [pmc.ncbi.nlm.nih.gov]

10. isotope.bocsci.com [isotope.bocsci.com]
11. pubs.acs.org [pubs.acs.org]

12. benchchem.com [benchchem.com]

13. bmglabtech.com [bmglabtech.com]

To cite this document: BenchChem. [Physical and chemical properties of O-Desmethyl
midostaurin-13C6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603105#physical-and-chemical-properties-of-o-
desmethyl-midostaurin-13c6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8301989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8301989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2234789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2234789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6782026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6782026/
https://isotope.bocsci.com/products/labelled-metabolites-3837.html
https://pubs.acs.org/doi/abs/10.1021/tx800139z
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Kinase_Inhibition_Assays_Using_Celosin_J.pdf
https://www.bmglabtech.com/en/blog/kinase-assays/
https://www.benchchem.com/product/b15603105#physical-and-chemical-properties-of-o-desmethyl-midostaurin-13c6
https://www.benchchem.com/product/b15603105#physical-and-chemical-properties-of-o-desmethyl-midostaurin-13c6
https://www.benchchem.com/product/b15603105#physical-and-chemical-properties-of-o-desmethyl-midostaurin-13c6
https://www.benchchem.com/product/b15603105#physical-and-chemical-properties-of-o-desmethyl-midostaurin-13c6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15603105?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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